Mpg-enkephalinamide
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Overview
Description
Mpg-enkephalinamide is a synthetic analogue of the naturally occurring opioid peptide, enkephalin. Enkephalins are pentapeptides involved in regulating pain and emotional responses. This compound is designed to mimic the effects of enkephalins but with enhanced stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mpg-enkephalinamide can be synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mpg-enkephalinamide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analogues with modified amino acid sequences.
Scientific Research Applications
Mpg-enkephalinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotional responses through opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Mpg-enkephalinamide exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Additionally, it modulates emotional responses and has neuroprotective effects .
Comparison with Similar Compounds
- Leucine-enkephalinamide
- Methionine-enkephalinamide
- D-Ala2-Leu-enkephalinamide
- D-Ala2-Met-enkephalinamide
Comparison: Mpg-enkephalinamide is unique due to its enhanced stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it more effective in therapeutic applications where prolonged activity is desired. Additionally, its synthetic nature allows for modifications to improve its pharmacological properties .
Properties
CAS No. |
113350-05-3 |
---|---|
Molecular Formula |
C36H50N6O11S |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1 |
InChI Key |
DCANYFWGGDUEFG-NWARPHERSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Key on ui other cas no. |
113350-05-3 |
Synonyms |
2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl- enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl- MPG-enkephalinamide |
Origin of Product |
United States |
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